molecular formula C9H18N2O4S2 B15196827 Aziridine, 1,1'-(1,5-pentanediylbis(sulfonyl))bis- CAS No. 64332-88-3

Aziridine, 1,1'-(1,5-pentanediylbis(sulfonyl))bis-

Cat. No.: B15196827
CAS No.: 64332-88-3
M. Wt: 282.4 g/mol
InChI Key: IBYRUXMWRNZVBS-UHFFFAOYSA-N
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Description

Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two aziridine rings connected by a 1,5-pentanediyl bridge, each substituted with sulfonyl groups. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- typically involves the reaction of a suitable diamine with a sulfonyl aziridine precursor. One common method is the step-growth polymerization of bis(aziridine) and diamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the aziridine rings.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed:

    Open-Chain Amines: Formed from nucleophilic ring-opening reactions

    Sulfonyl Aziridines: Formed from oxidation reactions

    Amine Derivatives: Formed from reduction reactions

Mechanism of Action

The mechanism of action of aziridine, 1,1’-(1,5-pentanediylbis(sulfonyl))bis- involves the high reactivity of the aziridine rings, which can undergo nucleophilic attack, leading to ring-opening reactions. The sulfonyl groups enhance the electrophilicity of the aziridine rings, making them more susceptible to nucleophilic attack . The compound can interact with various molecular targets, including enzymes and nucleic acids, through covalent bonding, leading to potential biological effects .

Comparison with Similar Compounds

Properties

CAS No.

64332-88-3

Molecular Formula

C9H18N2O4S2

Molecular Weight

282.4 g/mol

IUPAC Name

1-[5-(aziridin-1-ylsulfonyl)pentylsulfonyl]aziridine

InChI

InChI=1S/C9H18N2O4S2/c12-16(13,10-4-5-10)8-2-1-3-9-17(14,15)11-6-7-11/h1-9H2

InChI Key

IBYRUXMWRNZVBS-UHFFFAOYSA-N

Canonical SMILES

C1CN1S(=O)(=O)CCCCCS(=O)(=O)N2CC2

Origin of Product

United States

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